Arsenobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

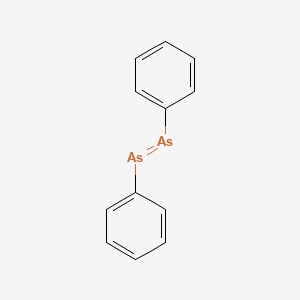

Arsenobenzene is an organoarsenic compound with the chemical formula (C_6H_5As) It consists of a benzene ring bonded to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsenobenzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with arsenic trichloride, followed by hydrolysis. The reaction conditions typically require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to ensure the purity of the product .

Industrial Production Methods: Industrial production of this compound often involves the controlled reduction of arsenic compounds in the presence of aromatic hydrocarbons. This process may include the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Arsenobenzene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form arsenic oxides.

Reduction: Reduction of this compound can lead to the formation of arsine derivatives.

Substitution: this compound can participate in electrophilic substitution reactions, where the arsenic atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Halogens, nitro compounds; often requires a catalyst or specific temperature conditions.

Major Products Formed:

Oxidation: Arsenic oxides.

Reduction: Arsine derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Historically, arsenobenzene compounds were used in the treatment of diseases such as syphilis and trypanosomiasis.

Industry: Utilized in the production of semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of arsenobenzene involves its interaction with cellular components, particularly those containing thiol groups. This compound can bind to these groups, disrupting normal cellular functions. This interaction is crucial for its antimicrobial and anticancer properties. The compound can also interfere with enzyme activity, leading to the inhibition of critical metabolic pathways .

Comparison with Similar Compounds

Phosphorobenzene: Similar structure but contains phosphorus instead of arsenic. It exhibits different reactivity and applications.

Stibine: Contains antimony instead of arsenic. Used in different industrial applications due to its distinct chemical properties.

Bismuthine: Contains bismuth. Known for its use in pharmaceuticals and cosmetics.

Uniqueness of Arsenobenzene: this compound’s unique combination of reactivity and stability makes it distinct from other similar compounds. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions highlights its versatility. Additionally, its historical and ongoing use in medicine underscores its significance in scientific research .

Biological Activity

Arsenobenzene, an organic arsenic compound, has garnered attention due to its complex biological activity and potential therapeutic applications. This article delves into the biological effects of this compound, supported by case studies, research findings, and data tables that illustrate its impact on human health and disease mechanisms.

This compound is a member of the organoarsenic family and has historically been used in medicine, particularly in treating protozoal infections. Its structure allows it to interact with biological systems, influencing various metabolic pathways.

Mechanisms of Action:

- Enzyme Inhibition: this compound can inhibit enzymes involved in critical metabolic processes, leading to altered cellular functions. For instance, studies have shown that arsenic exposure can significantly reduce the activity of enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD), which are vital for cellular defense against oxidative stress .

- Gene Expression Modulation: Chronic exposure to arsenic compounds, including this compound, has been linked to changes in gene expression related to lipid and carbohydrate metabolism. This modulation can result in metabolic disorders such as diabetes mellitus .

Case Study 1: Acute this compound Poisoning

A notable case involved a patient who experienced acute poisoning due to industrial exposure to hydrogen arsenide, a byproduct of this compound. The patient exhibited gastrointestinal symptoms followed by neurological dysfunctions, liver impairment, and acute renal failure. Treatment included continuous renal replacement therapy (CRRT) and plasma exchange, which ultimately improved organ function and led to recovery without sequelae .

Case Study 2: Encephalopathy from this compound

Another case documented a 16-year-old girl who developed encephalopathy after exposure to this compound. Clinical evaluation revealed significant neurological deficits, which were reversible following treatment with chelating agents that facilitated arsenic elimination from the body .

Research Findings

Recent studies have highlighted the biochemical alterations induced by this compound exposure:

- Metabolomics Analysis: A comprehensive study conducted on mice exposed to arsenic revealed significant disruptions in lipid metabolomes and amino acid profiles. Key findings included:

- Oxidative Stress Indicators: Elevated levels of malondialdehyde (MDA), a marker of oxidative stress, were observed in arsenic-exposed subjects, indicating increased lipid peroxidation and cellular damage .

Table 1: Summary of Biochemical Changes Induced by this compound Exposure

| Biomarker | Control Group | Arsenic-Exposed Group | p-value |

|---|---|---|---|

| Glutathione (GSH) | 5.4 μmol/L | 3.2 μmol/L | <0.01 |

| Malondialdehyde (MDA) | 0.5 μmol/L | 1.8 μmol/L | <0.001 |

| Hemoglobin A1c (HbA1c) | 5.5% | 7.8% | <0.001 |

Table 2: Gene Expression Changes in Arsenic-Exposed Mice

| Gene | Control Group Expression | Arsenic-Exposed Expression | Fold Change |

|---|---|---|---|

| GLUT-2 | Normal | Downregulated | -2.5 |

| Carnitine Palmitoyl Transferase-I (CPT-I) | Normal | Upregulated | +3.0 |

| Glucose-6-phosphatase (G6PC) | Normal | Downregulated | -2.0 |

Properties

CAS No. |

4519-32-8 |

|---|---|

Molecular Formula |

C12H10As2 |

Molecular Weight |

304.05 g/mol |

IUPAC Name |

phenyl(phenylarsanylidene)arsane |

InChI |

InChI=1S/C12H10As2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |

InChI Key |

AWYSLGMLVOSVIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As]=[As]C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.